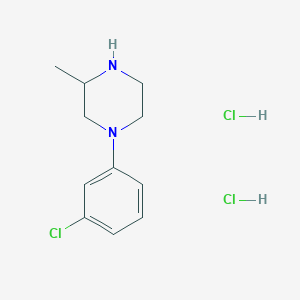

1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride

Description

1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride is a piperazine derivative characterized by a 3-chlorophenyl group and a methyl substituent on the piperazine ring, with two hydrochloride counterions. This compound has garnered attention in pharmacological research due to its interactions with serotonin receptors, particularly the 5-HT1A subtype, where it acts as a ligand . It is also recognized as a metabolite of the antidepressants trazodone and nefazodone, with distinct metabolic pathways involving aromatic hydroxylation and piperazine ring degradation . Its synthesis typically involves multi-step reactions starting from 3-chloroaniline derivatives, as seen in piperazine-based synthetic routes .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11;;/h2-4,7,9,13H,5-6,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCULTRNZBVNCSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride typically involves the reaction of 3-chloroaniline with 1-methylpiperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Serotonergic Activity

mCPP is primarily recognized for its action as a serotonergic agent. It interacts with multiple serotonin receptor subtypes, particularly the 5-HT1C and 5-HT2 receptors. Studies have shown that mCPP can induce hypophagia (reduced food intake) in animal models, which is mediated through these receptors . The compound's ability to modulate serotonin levels has led to investigations into its potential therapeutic effects on mood disorders and obesity.

Neuropharmacological Research

Research has indicated that mCPP may serve as a valuable tool in neuropharmacological studies. For example, it has been utilized to investigate the mechanisms of serotonin release and depletion in the brain, providing insights into the neurochemical pathways involved in various psychiatric conditions . Its role as a pharmacological agent helps elucidate the effects of serotonin on behavior and mood regulation.

Metabolism and Toxicity

The metabolism of mCPP has been extensively studied, particularly concerning its breakdown products and potential toxic effects. Gas chromatography-mass spectrometry (GC-MS) has been employed to analyze urine samples from animal studies, revealing that mCPP is metabolized primarily through hydroxylation and degradation processes . Understanding these metabolic pathways is crucial for assessing the compound's safety profile and potential risks associated with its use.

Detection in Biological Samples

mCPP has been identified as a designer drug, leading to its detection in various biological matrices during toxicological screenings. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) have been developed for the reliable quantification of mCPP in urine and other biological samples, aiding in forensic and clinical toxicology .

Method Development for Detection

The development of analytical methods for detecting piperazine derivatives like mCPP is vital for both clinical and forensic applications. Studies have compared different techniques for detecting abused piperazine drugs, highlighting the effectiveness of LC-MS over traditional methods . These advancements enhance the ability to monitor substance use and ensure public safety.

Research on Designer Drugs

mCPP has been studied within the context of designer drugs, which are often created to circumvent legal restrictions on controlled substances. Research into mCPP's structure-activity relationships helps inform the synthesis of new compounds with similar or enhanced effects while providing insights into their potential risks .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other neurological functions.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride with six structurally related piperazine derivatives, highlighting substituents, salt forms, and pharmacological activities:

Substituent Effects on Pharmacological Activity

- Chlorine Substitution : The 3-chlorophenyl group in the target compound enhances lipophilicity and receptor binding affinity, similar to 1-(5-chloro-2-methoxyphenyl)piperazine . However, methoxy groups (as in the latter) may improve metabolic stability.

- Methyl vs.

- Salt Forms: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher water solubility than monohydrochlorides (), influencing bioavailability. Trihydrochlorides () may further enhance solubility but require careful pH management .

Biological Activity

1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride, commonly referred to as m-CPP, is a piperazine derivative that has garnered attention for its biological activity, particularly in relation to its effects on neurotransmitter systems. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H15ClN2·2HCl

- Molecular Weight : 273.17 g/mol

- IUPAC Name : 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride

m-CPP is structurally characterized by a piperazine ring substituted with a chlorophenyl group and a methyl group. Its unique structure allows it to interact with various neurotransmitter receptors, primarily in the central nervous system.

m-CPP primarily acts as an agonist at serotonin receptors, particularly the 5-HT2C receptor . This receptor is implicated in several physiological processes, including mood regulation, appetite control, and anxiety responses. The interaction of m-CPP with these receptors can lead to various biological effects:

- Hypophagia : Studies have shown that m-CPP induces hypophagia (reduced food intake) in both food-deprived and freely feeding rats, suggesting its potential role in appetite regulation through serotonergic pathways .

- Neurotransmitter Modulation : m-CPP displays affinity for multiple neurotransmitter receptor binding sites, influencing serotonin (5-HT), dopamine (D2), and norepinephrine systems .

1. Appetite Regulation

Research indicates that m-CPP significantly reduces food intake in animal models. In a study involving rats, administration of m-CPP resulted in a marked decrease in food consumption, which was attributed to its action on the 5-HT2C receptors .

2. Psychostimulant Effects

m-CPP has been investigated for its psychoactive properties. It has been reported to produce effects similar to those of other psychoactive substances when administered at varying doses. For example, doses ranging from 0.25 to 0.75 mg/kg have been tested in clinical settings .

Study on Neurotransmitter Receptor Affinity

A significant study examined the affinity of m-CPP for various serotonin receptor subtypes. The findings indicated that m-CPP has equipotent activity across multiple 5-HT receptor subtypes, with IC50 values ranging from 360 to 1300 nM .

| Receptor Type | IC50 Value (nM) |

|---|---|

| 5-HT1A | 360 |

| 5-HT1B | 500 |

| 5-HT2A | 800 |

| 5-HT2C | 1300 |

Toxicological Studies

Toxicological assessments have shown that m-CPP can cause adverse effects when consumed in high doses. It is classified as harmful if swallowed and can cause skin irritation . The safety profile is crucial for understanding its potential therapeutic applications versus risks.

Q & A

Q. What are the recommended analytical techniques for validating the purity and structure of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structural integrity, particularly the positions of the 3-chlorophenyl and 3-methyl groups on the piperazine ring. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) assesses purity. Differential Scanning Calorimetry (DSC) can confirm thermal stability and crystalline form .

Q. How can researchers optimize the synthesis of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Stoichiometry : Use a 1.2:1 molar ratio of 3-chlorophenyl precursor to methylpiperazine to minimize unreacted intermediates. Post-synthesis, recrystallization from ethanol/water mixtures improves purity .

Q. What are the primary pharmacological targets of this compound in neurochemical research?

Methodological Answer: The compound’s piperazine core and chlorophenyl group suggest affinity for serotonin (5-HT) receptors, particularly 5-HT₂C, based on structural analogs like mCPP (meta-chlorophenylpiperazine). Radioligand binding assays (e.g., using [³H]-mesulergine) in transfected HEK293 cells are standard for quantifying receptor affinity. Dose-response curves (EC₅₀ values) should account for dihydrochloride salt solubility in assay buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization) or salt form differences (mono- vs. dihydrochloride). To address this:

- Standardize assay protocols (e.g., use HEPES buffer at pH 7.4).

- Compare free base and salt forms in parallel experiments.

- Apply computational docking (e.g., AutoDock Vina) to model ligand-receptor interactions and identify steric effects from the 3-methyl group .

Q. What strategies mitigate degradation during long-term storage of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride?

Methodological Answer: Stability studies under accelerated conditions (40°C/75% RH) show hydrolysis of the piperazine ring is a primary degradation pathway. Recommendations:

- Store in airtight containers with desiccants at -20°C.

- Avoid exposure to light (use amber vials).

- Monitor purity via HPLC every 6 months; degradation products include chlorophenyl derivatives and piperazine fragments .

Q. How can computational modeling enhance the design of derivatives with improved blood-brain barrier (BBB) penetration?

Methodological Answer:

- Lipophilicity (LogP) : Calculate using software like MarvinSuite; aim for LogP 2–3 to balance solubility and BBB permeability.

- Molecular dynamics simulations : Model interactions with BBB transporters (e.g., P-glycoprotein).

- In silico ADMET : Predict toxicity profiles (e.g., Ames test) to prioritize derivatives for synthesis. Experimental validation via in vitro BBB models (e.g., hCMEC/D3 cell monolayers) is critical .

Q. What experimental approaches validate the compound’s selectivity over off-target receptors (e.g., dopamine D₂)?

Methodological Answer:

- Broad-spectrum screening : Use panels of 50+ GPCRs (e.g., Eurofins Cerep-Panlabs) at 10 µM concentration.

- Kinetic assays : Surface Plasmon Resonance (SPR) quantifies binding kinetics (kₒₙ/kₒff) to distinguish selective vs. promiscuous binding.

- Structural analysis : Co-crystallization with target receptors (e.g., 5-HT₂C) identifies key binding residues absent in off-target receptors .

Data Contradiction Analysis

Q. Why do studies report varying solubility profiles for this compound?

Resolution: Solubility discrepancies often stem from differences in counterion (dihydrochloride vs. free base) and solvent systems. For reproducible results:

- Use standardized solvents (e.g., PBS for aqueous solubility).

- Pre-equilibrate solutions at 37°C with shaking for 24 hours.

- Report data as mg/mL ± SEM across triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.